
5-Bromoquinoline-2-carboxylicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromoquinoline-2-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C10H6BrNO2·HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoquinoline-2-carboxylic acid hydrochloride typically involves the bromination of quinoline-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods: In industrial settings, the production of 5-Bromoquinoline-2-carboxylic acid hydrochloride may involve large-scale bromination processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 5-Bromoquinoline-2-carboxylic acid hydrochloride can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline-2-carboxylic acid derivatives.
Reduction Products: Reduced quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromoquinoline-2-carboxylic acid hydrochloride is used as a building block in the synthesis of more complex organic molecules. It is employed in the development of new materials and catalysts.
Biology: The compound is used in biological studies to investigate the interactions of quinoline derivatives with biological targets. It serves as a probe in biochemical assays.
Medicine: In medicinal chemistry, 5-Bromoquinoline-2-carboxylic acid hydrochloride is explored for its potential therapeutic properties. It is studied for its activity against various diseases, including cancer and infectious diseases.
Industry: The compound finds applications in the development of dyes, pigments, and other industrial chemicals. It is also used in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Bromoquinoline-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Quinoline-2-carboxylic acid: A precursor in the synthesis of 5-Bromoquinoline-2-carboxylic acid hydrochloride.
5-Chloroquinoline-2-carboxylic acid: A similar compound with a chlorine atom instead of bromine.
8-Hydroxyquinoline: Another quinoline derivative with different functional groups.
Uniqueness: 5-Bromoquinoline-2-carboxylic acid hydrochloride is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H7BrClNO2 |
|---|---|
Peso molecular |
288.52 g/mol |
Nombre IUPAC |
5-bromoquinoline-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H6BrNO2.ClH/c11-7-2-1-3-8-6(7)4-5-9(12-8)10(13)14;/h1-5H,(H,13,14);1H |
Clave InChI |
CLMNQDGVAQHOTQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=N2)C(=O)O)C(=C1)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


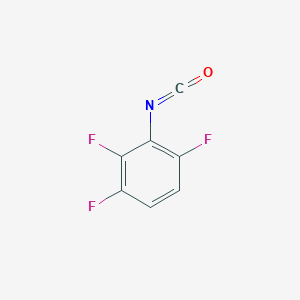
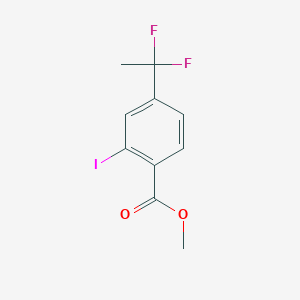
![(2-Aminospiro[3.5]nonan-7-yl)methanol hydrochloride](/img/structure/B13564877.png)
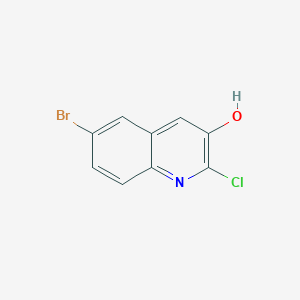
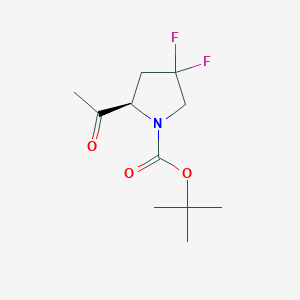

![4-(1h-Benzo[d]imidazol-2-yl)butan-2-amine](/img/structure/B13564901.png)



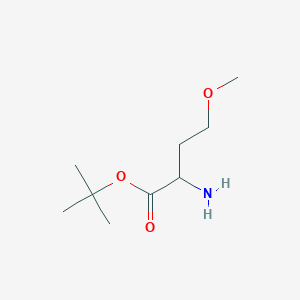
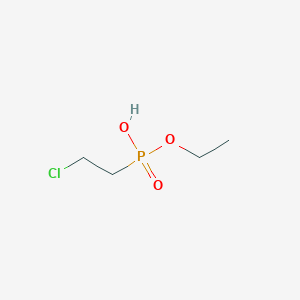
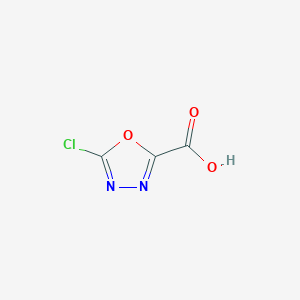
![(1R,3S,5S)-3-benzyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13564942.png)
